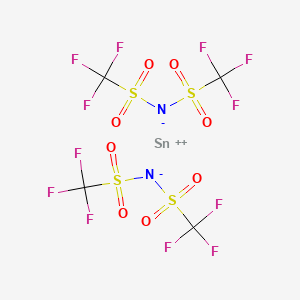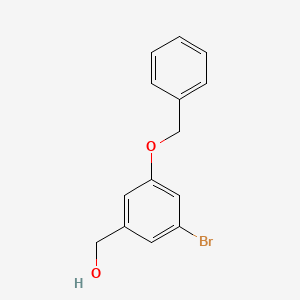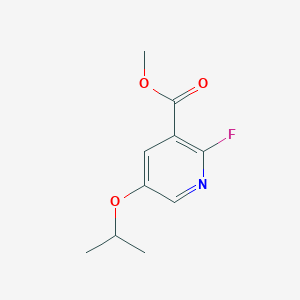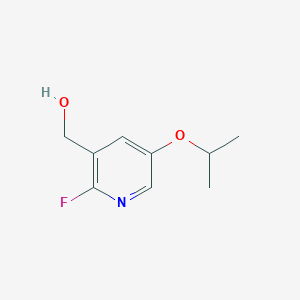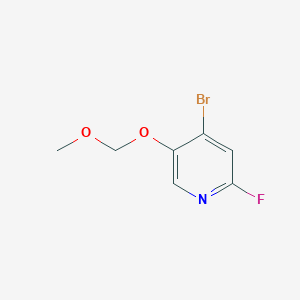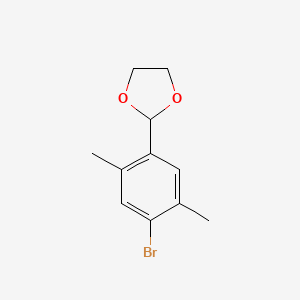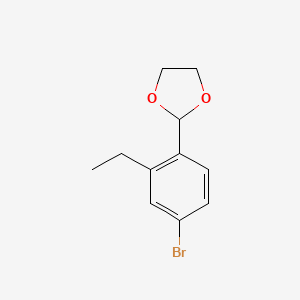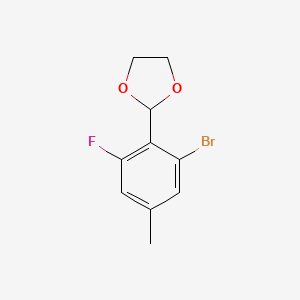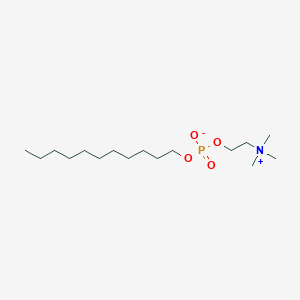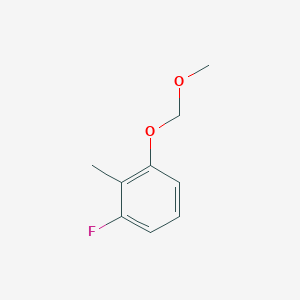
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene, also known as 3-Fluoro-1-methoxymethoxy-2-methylbenzene, is an organic compound that belongs to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet smell and a boiling point of 144.6 °C. This compound has a variety of uses in scientific research, including as a solvent, reagent, and as a starting material for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has been used in scientific research as a reagent for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, fragrances, and other compounds. Additionally, it has been used as a solvent for the extraction of organic compounds from mixtures, as a starting material for the synthesis of other compounds, and as a substrate for the preparation of various catalysts.
Mecanismo De Acción
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an aromatic hydrocarbon, meaning that it has a ring of carbon atoms that are connected to each other by double bonds. This molecule is able to form a variety of chemical bonds, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These bonds allow the molecule to interact with other molecules and thus to participate in various chemical reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and anti-cancer effects. Additionally, it has been found to inhibit the growth of certain bacteria and to have a protective effect on cells in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively non-toxic compound and is not volatile. Additionally, it has a low boiling point and is soluble in many organic solvents. However, it can be difficult to purify and separate from other compounds and can be unstable in the presence of certain chemicals.
Direcciones Futuras
There are a number of potential future directions for 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene. One potential direction is the further exploration of its antifungal, anti-inflammatory, and anti-cancer effects. Another potential direction is the exploration of its potential use as a solvent for the extraction of organic compounds from mixtures. Additionally, further research could be done on its potential use as a starting material for the synthesis of other compounds or as a substrate for the preparation of various catalysts. Finally, further research could be done on its potential use in the synthesis of pharmaceuticals, fragrances, and other compounds.
Métodos De Síntesis
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene can be synthesized from the reaction of 2-methylbenzaldehyde with 1-bromo-3-fluorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature of 25-30 °C. The reaction yields a mixture of the desired product and by-products, which must be separated by fractional distillation or other methods.
Propiedades
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTKCOWFPSRMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

